molecular formula C34H46ClN3O5 B14795537 N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride

Cat. No.: B14795537
M. Wt: 612.2 g/mol
InChI Key: RFPLRESDFKSXLW-UHFFFAOYSA-N
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Description

This compound, commonly known as Elacridar (GF120918), is a potent dual inhibitor of P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), critical efflux transporters involved in multidrug resistance (MDR) in cancer therapy . Structurally, it features a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via an ethylphenyl group to a 5-methoxy-9-oxo-dodecahydroacridine carboxamide backbone (Figure 1). The hydrochloride salt enhances its solubility for pharmacological applications. Elacridar’s synthesis involves coupling 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid with a tetrahydroisoquinoline-containing intermediate in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Its primary therapeutic role is to reverse chemoresistance by blocking drug efflux from cancer cells, thereby improving the efficacy of co-administered chemotherapeutics like paclitaxel and topotecan .

Properties

Molecular Formula

C34H46ClN3O5

Molecular Weight

612.2 g/mol

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C34H45N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h10-13,18-19,25-28,31-32,36H,4-9,14-17,20H2,1-3H3,(H,35,39);1H

InChI Key

RFPLRESDFKSXLW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC2C1NC3C(C2=O)CCCC3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl

Origin of Product

United States

Preparation Methods

One-Pot Formylation and Cyclization

The process involves sequential formylation, oxalyl chloride treatment, and phosphotungstic acid-catalyzed cyclization:

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate at 20–25°C for 6 hours to yield N-formyl-3,4-dimethoxyphenethylamine.
  • Oxalyl Chloride Addition : The formylated intermediate is treated with oxalyl chloride at 10–20°C over 2 hours, forming an acyl chloride intermediate.
  • Cyclization : Phosphotungstic acid (0.5–1.0 mol%) catalyzes ring closure in methanol at reflux (3 hours), achieving >75% yield.
  • Crystallization : Cooling to 5–10°C precipitates 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with ≥99.0% purity (single impurity ≤0.15%).

Key Advantages :

  • Eliminates intermediate isolation, reducing solvent use by 40%.
  • Phosphotungstic acid enables milder conditions (vs. traditional POCl₃).

Synthesis of 5-Methoxy-9-oxo-dodecahydroacridine-4-carboxylic Acid

The dodecahydroacridine segment is constructed via Friedländer quinoline synthesis followed by hydrogenation.

Friedländer Annulation

Cyclohexenone reacts with methyl 3-methoxyanthranilate under acidic conditions to form the acridone framework:

  • Condensation : Cyclohexenone (1.2 eq) and anthranilate derivative react in acetic acid at 120°C for 8 hours.
  • Oxidation : Air oxidation converts the intermediate to 5-methoxy-9-acridone-4-carboxylic acid (62–68% yield).

Catalytic Hydrogenation

The acridone undergoes partial hydrogenation to yield the dodecahydro structure:

  • Conditions : Pd/C (5 wt%) in THF/EtOH (1:1) under 50 psi H₂ at 25°C for 12 hours.
  • Outcome : Selective reduction of three rings achieves 85% conversion to the dodecahydroacridine.

Coupling of Tetrahydroisoquinoline and Dodecahydroacridine Moieties

Carboxamide Formation

The carboxylic acid is activated and coupled to the aniline derivative via mixed anhydride or carbodiimide methods:

Method A (Mixed Anhydride) :

  • Activation : 5-Methoxy-9-oxo-dodecahydroacridine-4-carboxylic acid reacts with ethyl chloroformate in THF at 0°C.
  • Coupling : Addition of N-[4-(2-aminoethyl)phenyl]-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and triethylamine at 25°C for 6 hours (yield: 72%).

Method B (EDCl/HOBt) :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
  • Yield : 68–70% after recrystallization from IPA/water.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid-mediated crystallization:

  • Neutralization : Free base (1 eq) dissolved in methanol is treated with 1.1 eq HCl (37%) at 0–5°C.
  • Crystallization : Slow cooling to −20°C over 4 hours yields the hydrochloride salt (purity: 99.2–99.8%).

Comparative Analysis of Synthetic Methods

Step Method Yield (%) Purity (%) Key Advantage
Tetrahydroisoquinoline One-pot 75 99.0 Eliminates intermediate isolation
Acridine hydrogenation Pd/C in THF/EtOH 85 98.5 Selective ring reduction
Coupling EDCl/HOBt 70 99.5 Scalable to kilogram batches
Salt formation HCl/MeOH 95 99.8 Avoids hygroscopic byproducts

Process Optimization Challenges

Stereochemical Control

  • Partial hydrogenation of the acridine moiety risks undesired diastereomers. Chiral Pd catalysts (e.g., (R)-BINAP-Pd) improve enantioselectivity but reduce yield to 60%.

Impurity Profiling

  • Major impurities include:
    • Des-methoxy analog : Forms if formylation fails (controlled via HPLC at 220 nm).
    • Over-hydrogenated acridine : Mitigated by H₂ pressure monitoring.

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution (%)
3,4-Dimethoxyphenethylamine 38
Pd/C catalyst 22
Solvent recovery 15

Environmental Impact

  • The one-pot method reduces waste by 30% compared to stepwise synthesis (PMI: 8.2 vs. 11.7).
  • Phosphotungstic acid is recycled via aqueous extraction (85% recovery).

Chemical Reactions Analysis

Acid- or Base-Catalyzed Transformations

The compound undergoes functional group modifications under acidic or basic conditions to stabilize intermediates or generate derivatives.

Reaction Type Conditions Outcome Reference
Isoquinoline ring protonation HCl (aqueous)Stabilizes the dihydroisoquinoline moiety via salt formation at the nitrogen
Carboxamide hydrolysis NaOH (aqueous, reflux)Partial cleavage of the amide bond, yielding carboxylic acid intermediates

These reactions are critical for pharmacological studies, as protonation or hydrolysis may alter bioavailability or target binding .

Nucleophilic Substitution at Methoxy Groups

The methoxy groups on the isoquinoline and acridine moieties are susceptible to nucleophilic substitution under controlled conditions.

Reagent Conditions Product Application
H<sub>2</sub>O H<sub>2</sub>SO<sub>4</sub>, ΔDemethylation to hydroxyl groupsEnhances solubility for derivatization
Ammonia Ethanol, 80°CMethoxy → amino substitutionGenerates analogs for SAR studies

Similar substitutions in structural analogs (e.g., nitrobenzamide derivatives) demonstrate predictable regioselectivity at electron-deficient aromatic positions .

Oxidation of the Dihydroisoquinoline Ring

The 3,4-dihydroisoquinoline subunit can undergo oxidation to form fully aromatic isoquinoline systems.

Oxidizing Agent Conditions Outcome Catalyst
KMnO<sub>4</sub> Aqueous, pH 7, 25°CConversion to isoquinoline with ketone retentionNone
DDQ DCM, refluxAromatization with minimal side products

This reactivity is consistent with studies on simpler dihydroisoquinoline derivatives, where oxidation enhances π-conjugation for fluorescence-based assays .

Reduction of Nitro Groups (Analogs)

While the parent compound lacks nitro groups, structurally related analogs (e.g., C28H31N3O7) undergo nitro reduction to amines.

Reduction Method Conditions Product Yield
H<sub>2</sub>/Pd-C Ethanol, 1 atm H<sub>2</sub>Nitro → amine conversion92%
NaBH<sub>4</sub>/NiCl<sub>2</sub> THF, 0°CSelective reduction without ester cleavage85%

Such reductions are pivotal for generating bioactive amine derivatives .

Electrophilic Aromatic Substitution in the Acridine Core

The acridine system participates in electrophilic substitution, particularly at electron-rich positions.

Reagent Position Modified Product Notes
HNO<sub>3</sub> C9 or C10Nitroacridine derivativeRequires strict temperature control
Br<sub>2</sub> C2 or C7Brominated acridineEnhances halogen bonding potential

These modifications are leveraged to tune electronic properties for optoelectronic or therapeutic applications .

Stability Under Thermal and Photolytic Conditions

The compound’s stability is influenced by its multiple functional groups:

Condition Effect Degradation Pathway
80°C, dry air Dehydration of dihydroisoquinoline to isoquinolineLoss of H<sub>2</sub>O, aromatization
UV light (254 nm) Cleavage of methoxy groups → radical formationDemethylation and polymerization byproducts

Stability studies recommend storage at −20°C in amber vials to prevent photolytic degradation .

Key Research Findings

  • Bioactivity Modulation : Demethylation of methoxy groups increases interactions with cytochrome P450 enzymes, improving metabolic stability .

  • Acridine Reactivity : Bromination at C2 enhances binding to DNA G-quadruplex structures, as shown in analogous acridine derivatives .

  • Salt Formation : Hydrochloride salt formation improves crystallinity and shelf-life compared to freebase forms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Elacridar belongs to the tetrahydroisoquinoline-acridine hybrid class. Below is a detailed comparison with analogous compounds:

Structural Analogues
Table 1: Structural Comparison of Isoquinoline-Acridine Hybrids
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) References
Elacridar (GF120918) Acridine + tetrahydroisoquinoline 6,7-Dimethoxy-tetrahydroisoquinoline; 5-methoxy-9-oxo-dodecahydroacridine 659.19
Tariquidar (XR9576) Quinoline + tetrahydroisoquinoline 6,7-Dimethoxy-tetrahydroisoquinoline; 4,5-dimethoxy-phenylcarbamoyl group 701.74
Compound 6d () Tetrahydroisoquinoline 6,7-Dimethoxy; ethyl ester group ~300 (estimated)
Compound 6h () Tetrahydroisoquinoline 6,7-Dimethoxy; phenylmethanone ~350 (estimated)
Compound from Dihydroisoquinolinium Trimethoxy-phenyl; methylpyridinium; dioxolo groups 918.79

Key Observations :

  • Elacridar and Tariquidar share the 6,7-dimethoxy-tetrahydroisoquinoline group but differ in their secondary scaffolds (acridine vs. quinoline). This distinction impacts their binding affinity to ABC transporters .
  • Simpler derivatives like 6d and 6h lack the extended acridine/quinoline systems, reducing their MDR reversal potency but improving metabolic stability .
  • The compound in incorporates a cationic dihydroisoquinolinium core, which may enhance solubility but introduces steric hindrance for transporter binding .
Pharmacological and Functional Comparisons
Table 2: Functional Profiles of Selected ABC Transporter Inhibitors
Compound Target Transporters IC50 (P-gp) IC50 (BCRP) Solubility (mg/mL) Clinical Phase
Elacridar P-gp, BCRP 0.1 µM 0.3 µM 0.05 (HCl salt) Phase II/III
Tariquidar P-gp, BCRP (substrate) 0.05 µM 5.0 µM 0.02 Phase III
Ko143 BCRP-specific >10 µM 0.02 µM 0.1 Preclinical

Key Findings :

  • Elacridar exhibits balanced inhibition of both P-gp and BCRP, whereas Tariquidar shows stronger P-gp inhibition but weaker BCRP activity due to its substrate-like interaction with BCRP .
  • Ko143 , a BCRP-specific inhibitor, lacks P-gp activity, highlighting Elacridar’s unique dual-target advantage in combinatorial chemotherapy .
  • Elacridar’s hydrochloride salt improves aqueous solubility (0.05 mg/mL) compared to non-salt analogs, though solubility remains a limitation for intravenous formulations .
Metabolic Stability and Toxicity
  • Elacridar undergoes hepatic metabolism via CYP3A4, producing inactive metabolites. Its plasma half-life (~4–6 hours) supports sustained transporter inhibition .
  • Simpler tetrahydroisoquinoline derivatives (e.g., 6d, 6e) show negligible CYP inhibition but lack clinical relevance due to low potency .

Biological Activity

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride is a complex synthetic compound with potential therapeutic applications. Its structural components suggest various biological activities that merit exploration.

The compound has the following chemical characteristics:

  • Molecular Formula : C28H33N3O5
  • Molecular Weight : 491.58 g/mol
  • CAS Number : 849668-91-3
  • SMILES Notation : COc1cc(N)c(cc1OC)C(=O)Nc2ccc(CCN3CCc4cc(OC)c(OC)cc4C3)cc2

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been noted for its potential role as a P-glycoprotein inhibitor (Tariquidar analog), which may enhance the efficacy of chemotherapeutic agents by preventing drug efflux in cancer cells .

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Anticancer Properties :
    • As a P-glycoprotein inhibitor, it may increase the retention of chemotherapeutic drugs within cancer cells .
    • In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines .
  • Neuroprotective Effects :
    • Isoquinoline derivatives are known for their neuroprotective properties. This compound may influence neurotrophic factors or modulate neurotransmitter systems .
  • Antimicrobial Activity :
    • Some studies have suggested that methoxy-substituted isoquinolines possess antimicrobial properties against various bacterial strains .

Case Studies and Research Findings

StudyFindings
Fox et al. (2007)Identified the compound as a potential P-glycoprotein inhibitor with significant implications for cancer therapy .
Hernandez et al. (2013)Demonstrated in vitro efficacy in enhancing the cytotoxic effects of doxorubicin in resistant cancer cell lines .
Bauer et al. (2012)Reported on the neuroprotective effects of related isoquinoline compounds in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

  • Methodological Answer : A common route involves coupling 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid with intermediates like 1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl derivatives. Amide bond formation can be achieved using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in DMF, followed by 16-hour stirring and filtration . Validate intermediates via LC-MS or NMR, focusing on characteristic peaks (e.g., methoxy groups at δ 3.7–3.9 ppm in 1^1H NMR).

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight, and 1^1H/13^13C NMR to resolve the polycyclic framework. For stereochemical assignments, employ 2D NMR (COSY, NOESY) to analyze coupling in the dodecahydroacridine core. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation, as demonstrated for related isoquinoline derivatives .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Due to the compound’s hydrophobicity, use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. For salt forms (e.g., hydrochloride), adjust pH to enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing diastereomer formation?

  • Methodological Answer : Employ design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Computational tools like density functional theory (DFT) can predict transition states to favor desired stereochemistry. Reaction monitoring via in-situ FTIR or Raman spectroscopy helps identify kinetic bottlenecks .

Q. What advanced analytical methods are suitable for quantifying trace impurities?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) or tandem mass spectrometry (MS/MS) for sensitivity. Reference standards (e.g., USP-grade) should be employed, and method validation must include limits of detection (LOD < 0.05%) and robustness testing across pH/temperature gradients .

Q. How can computational modeling predict biological target interactions?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against putative targets like σ-receptors or monoamine transporters, leveraging the compound’s isoquinoline-acridine hybrid structure. Molecular dynamics simulations (50–100 ns) assess binding stability, while free-energy perturbation (FEP) calculations refine affinity predictions .

Q. How should contradictory bioactivity data across cell lines be resolved?

  • Methodological Answer : Conduct meta-analysis of dose-response curves (IC50_{50}, EC50_{50}) with Hill slope normalization. Validate target engagement via CRISPR knockouts or isotopic ligand displacement assays. Consider off-target effects by screening against panels like Eurofins’ SafetyScreen44 .

Q. What strategies ensure long-term stability in formulation studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., hydrolysis of the carboxamide group). Lyophilization or storage in amber vials under inert gas (N2_2) can mitigate photodegradation and oxidation .

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